C16-0(Palmitoyl)ceramide
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Overview
Description
C16-Ceramide is a natural regulatory ligand of p53 in cellular stress.
Scientific Research Applications
1. Membrane Structure and Function
- C16-0(Palmitoyl)ceramide is involved in the formation of lipid microdomains in fluid membranes. It becomes enriched into microdomains, affecting membrane order and lateral diffusion, as studied in phosphatidylcholine/sphingomyelin membranes (Holopainen, Subramanian, & Kinnunen, 1998).
- It also demonstrates selective membrane targeting ability, forming channels in mitochondrial outer membranes while not permeabilizing plasma membranes of erythrocytes (Perera et al., 2016).
2. Biophysical Properties
- C16-0(Palmitoyl)ceramide's interaction with dimyristoylphosphatidylcholine (DMPC) indicates differences in miscibility and phase behavior, influencing membrane properties (Holopainen et al., 2001).
- Its effect on the polymorphism of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) highlights its role in modulating membrane fluidity and curvature propensity (Doroudgar & Lafleur, 2017).
3. Cellular Functions
- In vascular biology, C16-0(Palmitoyl)ceramide plays a role in blood pressure regulation, endothelial signal transduction, and vascular tone through its effect on NO synthesis and G-protein coupled receptors (Cantalupo et al., 2020).
- It induces apoptosis in neuroblastoma cells through mechanisms involving protein kinase C activation, offering potential therapeutic applications in cancer treatment (Bieberich, Kawaguchi, & Yu, 2000).
4. Disease Association and Potential Therapeutic Applications
- C16-0(Palmitoyl)ceramide is implicated in various diseases like diabetes, obesity, Parkinson's disease, and certain cancers, suggesting its potential as a versatile messenger in cellular events (Doroudgar & Lafleur, 2017).
- It is a critical mediator in apoptosis and inflammatory processes, as observed in multiple sclerosis models. Its elevation in cerebrospinal fluid of MS patients points to its role in disease progression (Schiffmann et al., 2012).
properties
CAS RN |
4201-58-5 |
---|---|
Product Name |
C16-0(Palmitoyl)ceramide |
Molecular Formula |
C34H67NO3 |
Molecular Weight |
537.9 g/mol |
IUPAC Name |
N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide |
InChI |
InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+ |
InChI Key |
YDNKGFDKKRUKPY-OHYPFYFLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(/C=C/CCCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
C(16)-ceramide C16-0(palmitoyl)ceramide C16-ceramide C16-palmitoylceramide ceramide-C16 N-palmitoylsphingosine N-palmitoylsphingosine, (R*,S*-(E))-(+-) N-palmitoylsphingosine, R-(R*,S*-(E)) NFA(C16)CER palmitoylceramide pCer cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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